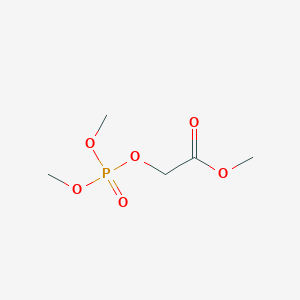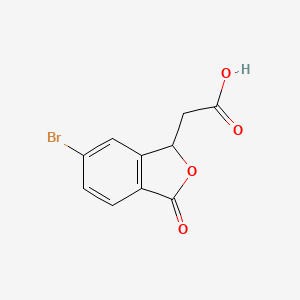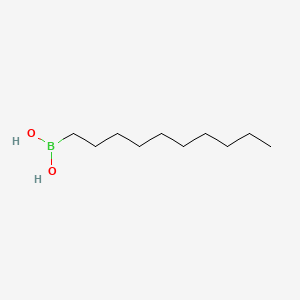
Decylboronic Acid
Descripción general
Descripción
Decylboronic Acid, also known as n-Decylboronic acid or Boronic acid, B-decyl-, is a boron-containing compound . It has the molecular formula C10H23BO2 . It is a stable and generally non-toxic group that is easily synthesized .
Synthesis Analysis
Boronic acids, including Decylboronic Acid, are relatively simple and well-known to synthesize . They can be used as building blocks and synthetic intermediates . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular structure of Decylboronic Acid is represented by the formula C10H23BO2 . It has a molecular weight of 186.10 g/mol .
Chemical Reactions Analysis
Boronic acids, including Decylboronic Acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications .
Physical And Chemical Properties Analysis
Decylboronic Acid is a white to pale cream crystalline solid . It has a density of 0.9±0.1 g/cm3 . The boiling point is 297.1±23.0 °C at 760 mmHg . It has a molar refractivity of 54.9±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 210.6±3.0 cm3 .
Aplicaciones Científicas De Investigación
Decylboronic Acid: A Comprehensive Analysis of Scientific Research Applications
Sensing Applications: Decylboronic acid, like other boronic acids, has been utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in the development of sensors that can detect and measure the presence of these substances with high specificity and sensitivity .
Glucose Monitoring: In the field of medical diagnostics, decylboronic acid derivatives are promising for non-enzymatic glucose monitoring. They offer a reversible and covalent binding mechanism for glucose recognition, which is crucial for continuous glucose monitoring and responsive insulin release in diabetic care .
Insulin Release Mechanisms: Related to glucose monitoring, decylboronic acid can play a role in responsive insulin release mechanisms. By binding glucose, it can trigger a response that mimics the natural release of insulin, potentially leading to advances in diabetes treatment .
Analytical Chemistry: In analytical chemistry, decylboronic acid can be used to modify surfaces or create functional materials that can capture specific molecules from complex mixtures, aiding in the purification or detection of these substances.
Drug Delivery Systems: Decylboronic acid’s unique properties are being explored in drug delivery systems. Its ability to form stable complexes with various molecules could be used to transport and release therapeutic agents in a controlled manner.
Material Science: In material science, decylboronic acid can contribute to the creation of smart materials that change their properties in response to environmental stimuli, such as pH changes or the presence of specific chemicals.
Biological Studies: Decylboronic acid is also used in biological studies to understand cell membrane dynamics as it can interact with membrane components, influencing membrane structure and function.
Environmental Monitoring: Lastly, decylboronic acid’s sensitivity to certain chemicals makes it useful for environmental monitoring, where it can be part of systems designed to detect pollutants or changes in environmental conditions.
Each application mentioned above demonstrates the versatility and potential of decylboronic acid in scientific research across various fields. The ongoing exploration of its properties continues to open new avenues for innovation and discovery.
BMC Chemistry - Boronic acids for sensing and other applications MDPI - Recent Progress in Diboronic-Acid-Based Glucose Sensors
Safety And Hazards
Decylboronic Acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
decylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23BO2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h12-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTSEMMBKGBUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400492 | |
| Record name | Decylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decylboronic Acid | |
CAS RN |
24464-63-9 | |
| Record name | Decylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

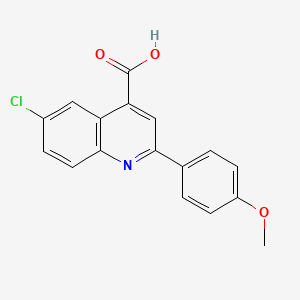
![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)


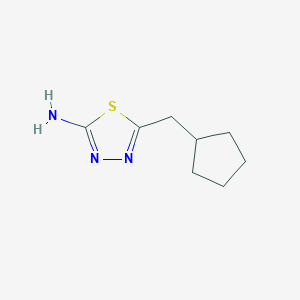

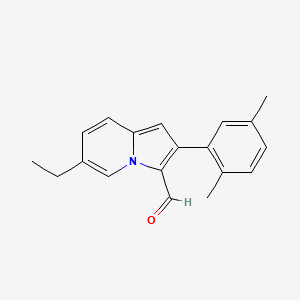

![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)
